molecular formula C9H10N2 B1330531 2-(Dimethylamino)benzonitrile CAS No. 20925-24-0

2-(Dimethylamino)benzonitrile

Cat. No.: B1330531
CAS No.: 20925-24-0
M. Wt: 146.19 g/mol
InChI Key: OEULOFHGYOFYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)benzonitrile (DMNB) is a chemical compound composed of nitrogen, carbon, and hydrogen atoms. It is an important building block for many organic compounds, and is used in a variety of industrial, pharmaceutical, and research applications. DMNB is a versatile and relatively inexpensive compound, making it attractive for a wide range of applications.

Scientific Research Applications

Photoinduced Charge-Transfer Studies

2-(Dimethylamino)benzonitrile (DMABN) has been extensively studied in the context of photoinduced charge-transfer processes. For instance, Kochman et al. (2015) utilized first-principles simulations to investigate the mechanism of relaxation in DMABN following photoexcitation. This research provides valuable insights into the early events of the nonadiabatic relaxation dynamics of DMABN (Kochman et al., 2015). Additionally, Gustavsson et al. (2009) conducted time-resolved absorption and emission experiments with DMABN, suggesting differences between the fluorescent intramolecular charge transfer (ICT) state and the twisted ICT (TICT) state observed in transient absorption (Gustavsson et al., 2009).

Complexation and Molecular Interaction Studies

DMABN's interaction with other molecules has also been a subject of research. Pozuelo et al. (1999) used Molecular Mechanics calculations to study the complexation of DMABN with β-cyclodextrin, revealing insights into the driving forces for complexation (Pozuelo et al., 1999). Narashima and Mataga (1973) investigated the electrostatic self-complex formation of DMABN and its interaction with benzonitrile, providing details on ground state complex and excimer formation (Nobuaki Narashima & N. Mataga, 1973).

Solvent Effect Analysis

The behavior of DMABN in different solvents has been analyzed to understand its solvation structure. Kometani et al. (2002) measured the fluorescence spectra of DMABN in a mixture of supercritical CO2 and methanol, demonstrating how the addition of methanol can stabilize the ICT state of DMABN (Kometani et al., 2002). Sun et al. (1992) used DMABN to probe solute-solvent interactions in supercritical fluids and mixtures, establishing it as a molecular probe for medium effects (Sun et al., 1992).

Fluorescence and Spectroscopy

DMABN's dual fluorescence properties have been a focal point in various studies. Samanta (2007) discussed DMABN's intriguing fluorescence emission characteristics, emphasizing how it has been a significant system for study (Samanta, 2007). Okamoto et al. (2000) conducted a vibrational analysis of DMABN using infrared and Raman spectra, contributing to the understanding of its vibrational properties (Okamoto et al., 2000).

Safety and Hazards

2-(Dimethylamino)benzonitrile is considered hazardous. It is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

Future Directions

While specific future directions for 2-(Dimethylamino)benzonitrile are not mentioned in the search results, research on similar compounds like 4-(dimethylamino)benzonitrile is ongoing. For instance, studies are being conducted to understand the short-time behavior of 4-(dimethylamino)benzonitrile in the gas phase as well as in various solvents after excitation to the La state .

Properties

IUPAC Name

2-(dimethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEULOFHGYOFYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943187
Record name 2-(Dimethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20925-24-0
Record name 20925-24-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Dimethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)benzonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(Dimethylamino)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(Dimethylamino)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(Dimethylamino)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(Dimethylamino)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.